

Conformational Analysis of 2'-O,4'-C-Methylenecytidine: A Technical Guide

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Compound of Interest

Compound Name: 2'-O,4'-C-Methylenecytidine

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Introduction

2'-O,4'-C-Methylenecytidine is a bicyclic nucleoside analogue, commonly known as Locked Nucleic Acid (LNA) cytidine. This modification introduces a methylene bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar. This structural constraint has profound implications for the conformation of the nucleoside, which in turn dictates its properties when incorporated into oligonucleotides. Understanding the precise conformational landscape of this molecule is critical for its application in the development of therapeutic oligonucleotides, diagnostic probes, and other areas of biotechnology. This technical guide provides an in-depth analysis of the conformational properties of **2'-O,4'-C-methylenecytidine**, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The defining feature of **2'-O,4'-C-methylenecytidine** is its locked N-type sugar conformation. [1] This rigid structure pre-organizes the nucleoside for binding to complementary RNA and DNA strands, leading to a significant increase in the thermal stability of the resulting duplexes.

Conformational Properties

The conformational rigidity of **2'-O,4'-C-methylenecytidine** is best described by its sugar pucker and the orientation of the nucleobase relative to the sugar, defined by the glycosidic torsion angle.

Sugar Pucker

The furanose ring in nucleosides is not planar and exists in a dynamic equilibrium between different puckered conformations, primarily the N-type (North) and S-type (South) conformations. In **2'-O,4'-C-methylenecytidine**, the methylene bridge locks the sugar into a specific N-type conformation, which is closely related to the C3'-endo pucker found in A-form nucleic acids like RNA. This pre-organization is a key factor in the high binding affinity of LNA-modified oligonucleotides.

Glycosidic Torsion Angle

The glycosidic torsion angle (χ) describes the orientation of the cytosine base with respect to the sugar ring. In most nucleosides, there is a preference for the anti conformation, where the bulk of the base is positioned away from the sugar. In **2'-O,4'-C-methylenecytidine**, the locked N-type sugar pucker further stabilizes the anti conformation, which is the conformation required for Watson-Crick base pairing in a standard double helix.

Quantitative Conformational Data

The precise conformation of **2'-O,4'-C-methylenecytidine** can be described by a set of torsion angles and sugar pucker parameters. While a crystal structure for the isolated monomer of **2'-O,4'-C-methylenecytidine** is not readily available in the public domain, data from related LNA-containing structures and computational models provide a detailed picture of its geometry. The table below summarizes key conformational parameters.

Parameter	Description	Typical Value
Sugar Pucker		
Phase Angle of Pseudorotation (P)	Describes the type of sugar pucker.	$-10^\circ - 30^\circ$ (N-type)
Puckering Amplitude (ν_{\max})	Describes the degree of puckering.	$-35^\circ - 45^\circ$
Backbone Torsion Angles		
α (O3'-P-O5'-C5')	Not applicable for monomer	
β (P-O5'-C5'-C4')	Not applicable for monomer	
γ (O5'-C5'-C4'-C3')	Describes the orientation of the 5'-hydroxyl group.	gauche+ (-50°)
δ (C5'-C4'-C3'-O3')	Correlates with sugar pucker.	$-80^\circ - 90^\circ$
ϵ (C4'-C3'-O3'-P)	Not applicable for monomer	
ζ (C3'-O3'-P-O5')	Not applicable for monomer	
Glycosidic Torsion Angle		
χ (O4'-C1'-N1-C2)	Describes the orientation of the base.	anti ($\sim -160^\circ$)

Note: These values are typical for LNA monomers within oligonucleotides and are expected to be very similar for the isolated monomer.

Experimental Protocols

The conformational analysis of **2'-O,4'-C-methylenecytidine** relies on a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the conformation of nucleosides in solution.

Protocol for ^1H NMR Analysis:

- **Sample Preparation:** Dissolve a 1-5 mg sample of **2'-O,4'-C-methylenecytidine** in a suitable deuterated solvent (e.g., D_2O , DMSO-d_6). Add a known amount of a reference standard (e.g., TSP or TMS) for chemical shift calibration.
- **Data Acquisition:** Acquire a one-dimensional ^1H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).
- **Spectral Analysis:**
 - **Chemical Shifts:** Analyze the chemical shifts of the sugar protons ($\text{H1}'$, $\text{H2}'$, $\text{H3}'$, $\text{H4}'$, $\text{H5}'$, $\text{H5}''$).
 - **Coupling Constants:** Measure the scalar coupling constants (J-couplings) between adjacent protons, particularly $^3\text{J}(\text{H1}'\text{-H2}')$, $^3\text{J}(\text{H2}'\text{-H3}')$, and $^3\text{J}(\text{H3}'\text{-H4}')$. The small value of $^3\text{J}(\text{H1}'\text{-H2}')$ (typically < 2 Hz) is characteristic of an N-type sugar pucker.
- **NOESY/ROESY Experiments:** Acquire two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectra to determine the spatial proximity of protons. The observation of a strong NOE between the base proton (H6) and the $\text{H1}'$ proton, and the absence of a strong NOE to $\text{H2}'$, confirms the anti conformation of the glycosidic bond.

X-ray Crystallography

X-ray crystallography provides the most precise atomic-level picture of the molecule in the solid state.

Protocol for Single Crystal X-ray Diffraction:

- **Crystallization:** Grow single crystals of **2'-O,4'-C-methylenecytidine** of suitable size and quality (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).^{[2][3]}

- **Data Collection:** Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam.[2][3] The diffracted X-rays are recorded on a detector.
- **Structure Solution and Refinement:** The diffraction pattern is used to calculate an electron density map of the molecule. This map is then used to build and refine a 3D model of the molecule, yielding precise atomic coordinates, bond lengths, bond angles, and torsion angles.[3]

Computational Modeling

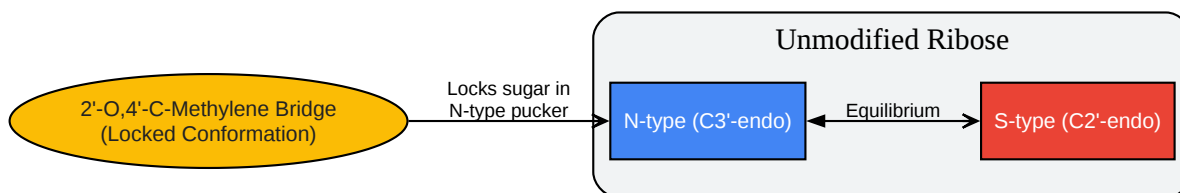
Computational methods are used to complement experimental data and to explore the conformational energy landscape of the molecule.

Protocol for Conformational Modeling:

- **Structure Building:** Generate an initial 3D structure of **2'-O,4'-C-methylenecytidine** using molecular modeling software.
- **Conformational Search:** Perform a systematic or stochastic conformational search to identify low-energy conformations.
- **Quantum Mechanical Calculations:** For the identified low-energy conformers, perform high-level quantum mechanical calculations (e.g., using Density Functional Theory, DFT) to obtain accurate geometries and relative energies.[4][5]
- **Analysis:** Analyze the calculated structures to determine sugar pucker parameters, torsion angles, and other geometric features. Compare the results with experimental data from NMR and X-ray crystallography.

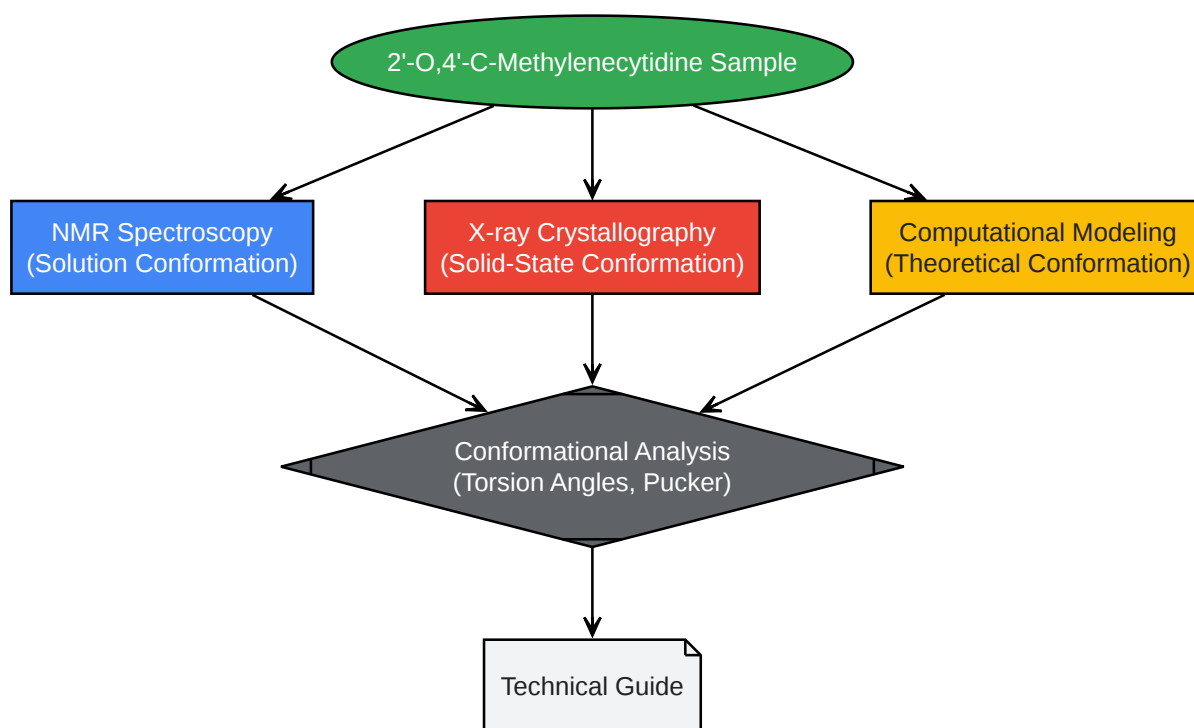
Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the conformational analysis of **2'-O,4'-C-methylenecytidine**.



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Sugar pucker equilibrium in unmodified vs. LNA-modified ribose.



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Workflow for the conformational analysis of **2'-O,4'-C-methylenecytidine**.

Conclusion

The conformational analysis of **2'-O,4'-C-methylenecytidine** reveals a molecule with a rigidly defined N-type sugar pucker and a preference for the anti glycosidic torsion angle. This locked conformation is the structural basis for the remarkable properties of LNA-modified oligonucleotides, including their enhanced binding affinity and nuclease resistance. The

combination of NMR spectroscopy, X-ray crystallography, and computational modeling provides a comprehensive understanding of the conformational landscape of this important nucleoside analogue, guiding its rational application in the development of next-generation nucleic acid-based technologies.

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